An In-depth Technical Guide on the Core Properties of 1-(Pyridin-2-yl)piperazin-2-one
An In-depth Technical Guide on the Core Properties of 1-(Pyridin-2-yl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 1-(Pyridin-2-yl)piperazin-2-one. Due to the limited availability of experimental data for this specific molecule in public databases, this guide amalgamates the known information for 1-(Pyridin-2-yl)piperazin-2-one with a detailed analysis of closely related and structurally analogous compounds, particularly 1-(2-Pyridyl)piperazine and various other piperazin-2-one derivatives. This approach offers valuable insights into its predicted characteristics, potential biological activities, and promising avenues for future research. The document includes summaries of physicochemical properties, proposed synthetic pathways, and discussions on potential pharmacological applications, supported by data from analogous compounds.
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, renowned for its presence in a wide array of clinically successful drugs. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, make it a versatile building block in drug design. The incorporation of a pyridinyl moiety can further enhance biological activity by introducing hydrogen bonding capabilities and potential for aromatic interactions. The addition of a carbonyl group to the piperazine ring, forming a piperazin-2-one, introduces a lactam functionality which can alter the molecule's polarity, metabolic stability, and receptor binding profile.
1-(Pyridin-2-yl)piperazin-2-one combines these three key structural features, suggesting its potential as a valuable scaffold for the development of novel therapeutic agents. This guide aims to provide a thorough understanding of its core properties, drawing upon available data and the well-documented characteristics of its structural relatives.
Physicochemical Properties
While experimental data for 1-(Pyridin-2-yl)piperazin-2-one is scarce, its fundamental properties can be predicted and contextualized by examining available data for the compound and its close analog, 1-(2-Pyridyl)piperazine.
Table 1: Physicochemical Properties of 1-(Pyridin-2-yl)piperazin-2-one and Related Compounds
| Property | 1-(Pyridin-2-yl)piperazin-2-one | 1-(2-Pyridyl)piperazine |
| Molecular Formula | C₉H₁₁N₃O[1] | C₉H₁₃N₃[2][3] |
| Molecular Weight | 177.21 g/mol | 163.22 g/mol [2][3] |
| Appearance | Not available | Liquid[2] |
| Boiling Point | Not available | 120-122 °C at 2 mmHg[2][4] |
| Melting Point | Not available | 92-94 °C[4] |
| Density | Not available | 1.072 g/mL at 25 °C[2][4] |
| Refractive Index | Not available | n20/D 1.595[2][4] |
| Solubility | Not available | Soluble in chloroform and methanol. |
| Predicted XlogP | -0.1 | 1.3 |
Spectroscopic Data
Table 2: Predicted Mass Spectrometry Data for 1-(Pyridin-2-yl)piperazin-2-one [1]
| Adduct | m/z |
| [M+H]⁺ | 178.0975 |
| [M+Na]⁺ | 200.0794 |
Expected Spectroscopic Features:
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¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons on the piperazin-2-one ring would appear as multiplets in the aliphatic region (δ 3.0-4.5 ppm).
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¹³C NMR: The spectrum would feature signals for the carbonyl carbon of the lactam (δ ~170 ppm), carbons of the pyridine ring (δ 110-160 ppm), and the aliphatic carbons of the piperazin-2-one ring (δ 40-60 ppm).
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IR Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration would be expected around 1650-1680 cm⁻¹. Bands corresponding to C-N stretching and aromatic C-H stretching would also be present.
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for 1-(Pyridin-2-yl)piperazin-2-one is not detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl piperazinones. A common approach involves the reaction of an N-substituted ethylenediamine with an α-haloacetyl halide, followed by intramolecular cyclization.
Proposed Synthetic Pathway:
A potential synthesis could involve the reaction of 2-chloropyridine with piperazin-2-one. Alternatively, a multi-step synthesis could be envisioned as outlined in the diagram below.
Caption: Proposed synthetic route for 1-(Pyridin-2-yl)piperazin-2-one.
General Experimental Protocol for N-Arylation of Piperazin-2-one (Hypothetical):
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Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a suitable solvent (e.g., DMF or DMSO) is added a base such as potassium carbonate or sodium hydride (1.2 eq).
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Addition of Aryl Halide: 2-Chloropyridine or 2-bromopyridine (1.1 eq) is added to the mixture.
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Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
While direct biological data for 1-(Pyridin-2-yl)piperazin-2-one is not available, the extensive research on its structural analogs provides a strong basis for predicting its potential pharmacological profile. Piperazine and piperazin-2-one derivatives have demonstrated a wide range of biological activities, including effects on the central nervous system (CNS), and as anti-inflammatory, and anticancer agents.[5]
5.1. Central Nervous System (CNS) Activity
Many 1-arylpiperazine derivatives are known to interact with various CNS receptors, particularly serotonergic and adrenergic receptors. For instance, some derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been evaluated as potential selective serotonin reuptake inhibitors (SSRIs).[6] This suggests that 1-(Pyridin-2-yl)piperazin-2-one could potentially modulate neurotransmitter systems.
Caption: Hypothetical modulation of serotonergic signaling.
5.2. Anti-inflammatory Activity
Piperazine derivatives have been investigated for their anti-inflammatory properties.[5] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or cytokines. Given the structural similarities, 1-(Pyridin-2-yl)piperazin-2-one could be a candidate for anti-inflammatory drug discovery.
5.3. Anticancer Activity
A number of piperazine-containing compounds have been developed as anticancer agents. Their mechanisms of action are diverse and can include enzyme inhibition, disruption of signaling pathways, and induction of apoptosis. The cytotoxic potential of piperazin-2-one-based structures has also been explored against various cancer cell lines.
Experimental Workflow for Evaluation
For researchers interested in investigating the properties of 1-(Pyridin-2-yl)piperazin-2-one, a structured experimental workflow is essential.
Caption: A general workflow for the synthesis and evaluation of novel compounds.
Conclusion and Future Directions
1-(Pyridin-2-yl)piperazin-2-one represents an intriguing, yet underexplored, chemical entity with significant potential in drug discovery. While direct experimental data is limited, analysis of its structural components and related compounds suggests that it is a promising scaffold for developing novel therapeutics, particularly for CNS disorders, inflammation, and cancer.
Future research should focus on:
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Developing and optimizing a reliable synthetic route for 1-(Pyridin-2-yl)piperazin-2-one.
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Conducting thorough physicochemical and spectroscopic characterization to establish a complete data profile for the compound.
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Performing a broad range of in vitro and in vivo biological assays to elucidate its pharmacological properties and potential therapeutic applications.
This technical guide serves as a foundational resource to stimulate and guide future research into this promising molecule. The synthesis and evaluation of a library of derivatives based on the 1-(Pyridin-2-yl)piperazin-2-one scaffold could lead to the discovery of new and effective therapeutic agents.
References
- 1. PubChemLite - 1-(pyridin-2-yl)piperazin-2-one (C9H11N3O) [pubchemlite.lcsb.uni.lu]
- 2. 1-(2-吡啶基)哌嗪 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Pyridyl)piperazine-Changzhou Kangte Pharmtech co., LTD [kangtepharm.com]
- 5. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
